molecular formula C14H11N B11903132 4'-Ethynyl-[1,1'-biphenyl]-4-amine CAS No. 874362-76-2

4'-Ethynyl-[1,1'-biphenyl]-4-amine

Cat. No.: B11903132
CAS No.: 874362-76-2
M. Wt: 193.24 g/mol
InChI Key: JYNBLIVLAVFGEH-UHFFFAOYSA-N
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Description

4’-Ethynyl-[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C14H10. It is a derivative of biphenyl, featuring an ethynyl group at the 4-position and an amine group at the 4’-position. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Ethynyl-[1,1’-biphenyl]-4-amine typically involves the coupling of 4-bromoaniline with phenylacetylene using a palladium-catalyzed Sonogashira coupling reaction. The reaction is carried out under an inert atmosphere, often using copper(I) iodide as a co-catalyst and triethylamine as a base. The reaction conditions usually involve heating the mixture to 60-80°C for several hours .

Industrial Production Methods: In an industrial setting, the production of 4’-Ethynyl-[1,1’-biphenyl]-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or column chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4’-Ethynyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4’-Ethynyl-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Ethynyl-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets through its ethynyl and amine groups. The ethynyl group can participate in π-π stacking interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4’-Ethynyl-[1,1’-biphenyl]-4-amine is unique due to the presence of both ethynyl and amine groups, which provide a combination of electronic and steric properties that enhance its reactivity and versatility in various applications .

Properties

CAS No.

874362-76-2

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

IUPAC Name

4-(4-ethynylphenyl)aniline

InChI

InChI=1S/C14H11N/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h1,3-10H,15H2

InChI Key

JYNBLIVLAVFGEH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C2=CC=C(C=C2)N

Origin of Product

United States

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